Safety Data Sheet (SDS) and handling guidelines for 4-Bromo-6-(3,4-difluorophenyl)pyrimidine
Safety Data Sheet (SDS) and handling guidelines for 4-Bromo-6-(3,4-difluorophenyl)pyrimidine
As a Senior Application Scientist in early-stage drug discovery, I frequently design synthetic routes utilizing privileged heterocyclic scaffolds. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (CAS: 1592625-45-0) [1] is a highly valuable building block, particularly in the development of kinase inhibitors and targeted oncology therapeutics[2]. However, the specific electronic properties that make this compound synthetically useful also dictate its toxicological profile and handling requirements.
This whitepaper provides an in-depth, mechanistically grounded guide to the safety, handling, and experimental application of this compound.
Physicochemical Profile
Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic workflows. The quantitative data for 4-Bromo-6-(3,4-difluorophenyl)pyrimidine is summarized below[1]:
| Property | Value |
| IUPAC Name | 4-Bromo-6-(3,4-difluorophenyl)pyrimidine |
| CAS Registry Number | 1592625-45-0 |
| Molecular Formula | C₁₀H₅BrF₂N₂ |
| Molecular Weight | 271.06 g/mol |
| Physical State | Solid (typically off-white powder) |
| Key Reactive Sites | C4 (Bromine-bearing carbon), Pyrimidine nitrogens |
Hazard Identification & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) often list hazards without explaining why they occur. To handle this compound safely, one must understand the causality behind its reactivity.
A. Skin Sensitization and Irritation (Electrophilic Attack) The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of a bromine atom at the C4 position creates a highly electrophilic center[3]. While this is ideal for Nucleophilic Aromatic Substitution (SNAr) in the lab, it presents a biological hazard. If exposed to the skin, the C4 carbon can react with nucleophilic amino acid residues (such as the thiol groups of cysteine or the amine groups of lysine) on epidermal proteins. This protein alkylation can act as a hapten, triggering contact dermatitis or severe skin sensitization.
B. Cytotoxicity and Genotoxic Potential Halogenated pyrimidines share a structural homology with natural nucleobases like thymidine[4]. While 4-bromopyrimidines are less directly incorporated into DNA than 5-bromouracil derivatives (like BrdU), their metabolic byproducts can interfere with pyrimidine biosynthesis pathways. Furthermore, exposure of halogenated pyrimidines to UV light can induce the homolytic cleavage of the C-Br bond, generating reactive halogen radicals that cause localized cellular stress and DNA strand breaks[4].
Mechanistic pathways of 4-bromopyrimidine reactivity and toxicity.
Core Safety Directives & Emergency Procedures
Based on the mechanistic hazards outlined above, the following safety protocols must be strictly adhered to:
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended during large-scale transfers to prevent breakthrough from accidental solvent exposure), chemical safety goggles, and a flame-resistant laboratory coat.
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized, highly electrophilic dust.
-
Waste Management: Do not mix with standard organic waste. The compound must be segregated into halogenated organic waste streams . Incineration of brominated and fluorinated compounds requires specialized high-temperature scrubbers to prevent the environmental release of toxic hydrobromic (HBr) and hydrofluoric (HF) acids.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The primary application of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine in drug discovery is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions[3].
The following protocol details a self-validating Suzuki-Miyaura coupling . It is designed so that the successful consumption of the starting material directly validates the integrity of the inert atmosphere and the catalytic cycle.
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation, a common side reaction where the boronic acid degrades into the corresponding arene.
-
-
Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the solution with Argon gas for 15 minutes.
-
Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Degassing is the most critical step for reaction success. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base.
-
-
Base and Catalyst Addition: Under a positive flow of Argon, add Potassium Carbonate (K₂CO₃, 2.5 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents). Seal the flask.
-
Causality: The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetallation step of the catalytic cycle.
-
-
Thermal Activation: Heat the reaction mixture to 80°C in a pre-heated oil bath for 12 hours.
-
Causality: Heat is required to overcome the activation energy of the oxidative addition of the strong C-Br bond to the palladium center.
-
-
Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the 271 m/z peak (starting material) and the appearance of the product mass validates the catalytic cycle. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating Suzuki-Miyaura cross-coupling workflow.
References
-
Chemsrc. "1592625-45-0 4-Bromo-6-(3,4-difluorophenyl)pyrimidine - CAS Database." Chemsrc.com. Available at:[Link]
-
National Institutes of Health (PMC). "Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells." NIH.gov. Available at:[Link]
Sources
- 1. 1592625-45-0_4-Bromo-6-(3,4-difluorophenyl)pyrimidineCAS号:1592625-45-0_4-Bromo-6-(3,4-difluorophenyl)pyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 4-Amino-5-bromopyrimidine|High-Purity Research Chemical [benchchem.com]
- 3. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
